molecular formula C26H22O3S B4633647 4-{[4-(benzylsulfonyl)benzyl]oxy}biphenyl

4-{[4-(benzylsulfonyl)benzyl]oxy}biphenyl

Cat. No.: B4633647
M. Wt: 414.5 g/mol
InChI Key: HSFBCXRVSKXZIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[4-(benzylsulfonyl)benzyl]oxy}biphenyl is an organic compound that features a biphenyl core with a benzylsulfonylbenzyl ether substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(benzylsulfonyl)benzyl]oxy}biphenyl typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(benzylsulfonyl)benzyl]oxy}biphenyl can undergo various chemical reactions, including:

    Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding a benzyl ether derivative.

    Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Benzyl ether derivatives.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

4-{[4-(benzylsulfonyl)benzyl]oxy}biphenyl has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and materials science.

    Biology: Potential use in the development of bioactive molecules and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-{[4-(benzylsulfonyl)benzyl]oxy}biphenyl involves its interaction with molecular targets through its biphenyl core and benzylsulfonyl group. These interactions can affect various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[4-(methylsulfonyl)benzyl]oxy}biphenyl
  • 4-{[4-(ethylsulfonyl)benzyl]oxy}biphenyl
  • 4-{[4-(propylsulfonyl)benzyl]oxy}biphenyl

Uniqueness

4-{[4-(benzylsulfonyl)benzyl]oxy}biphenyl is unique due to its specific benzylsulfonyl substituent, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications in materials science and pharmaceuticals.

Properties

IUPAC Name

1-benzylsulfonyl-4-[(4-phenylphenoxy)methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O3S/c27-30(28,20-22-7-3-1-4-8-22)26-17-11-21(12-18-26)19-29-25-15-13-24(14-16-25)23-9-5-2-6-10-23/h1-18H,19-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSFBCXRVSKXZIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)C2=CC=C(C=C2)COC3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[4-(benzylsulfonyl)benzyl]oxy}biphenyl
Reactant of Route 2
Reactant of Route 2
4-{[4-(benzylsulfonyl)benzyl]oxy}biphenyl
Reactant of Route 3
Reactant of Route 3
4-{[4-(benzylsulfonyl)benzyl]oxy}biphenyl
Reactant of Route 4
Reactant of Route 4
4-{[4-(benzylsulfonyl)benzyl]oxy}biphenyl
Reactant of Route 5
Reactant of Route 5
4-{[4-(benzylsulfonyl)benzyl]oxy}biphenyl
Reactant of Route 6
4-{[4-(benzylsulfonyl)benzyl]oxy}biphenyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.